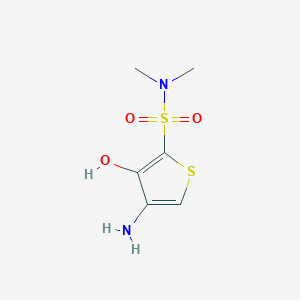![molecular formula C18H14N2O4 B14229964 1,3-Bis[(furan-2-yl)methyl]quinazoline-2,4(1H,3H)-dione CAS No. 531504-05-9](/img/structure/B14229964.png)
1,3-Bis[(furan-2-yl)methyl]quinazoline-2,4(1H,3H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Bis[(furan-2-yl)methyl]quinazoline-2,4(1H,3H)-dione is a heterocyclic compound that features a quinazoline core substituted with two furan-2-ylmethyl groups. Quinazoline derivatives are known for their diverse biological activities, including anticancer, antibacterial, and anti-inflammatory properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Bis[(furan-2-yl)methyl]quinazoline-2,4(1H,3H)-dione typically involves the following steps:
Formation of Quinazoline Core: The quinazoline core can be synthesized through various methods, including the reaction of anthranilic acid with formamide or through the Niementowski synthesis, which involves the reaction of anthranilic acid with amides.
Introduction of Furan-2-ylmethyl Groups: The furan-2-ylmethyl groups can be introduced through a Friedel-Crafts alkylation reaction, where furan is reacted with a suitable alkylating agent in the presence of a Lewis acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This could include the use of microwave-assisted reactions, metal-catalyzed reactions, and phase-transfer catalysis to enhance reaction efficiency and reduce reaction times .
Chemical Reactions Analysis
Types of Reactions
1,3-Bis[(furan-2-yl)methyl]quinazoline-2,4(1H,3H)-dione undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Halogens (e.g., chlorine, bromine), nitric acid, sulfuric acid
Major Products
Oxidation: Furanones
Reduction: Dihydroquinazoline derivatives
Substitution: Halogenated, nitrated, and sulfonated furan derivatives
Scientific Research Applications
1,3-Bis[(furan-2-yl)methyl]quinazoline-2,4(1H,3H)-dione has several scientific research applications:
Mechanism of Action
The mechanism of action of 1,3-Bis[(furan-2-yl)methyl]quinazoline-2,4(1H,3H)-dione involves its interaction with specific molecular targets and pathways:
Enzyme Inhibition: The compound can inhibit enzymes like α-amylase and α-glucosidase by binding to their active sites, thereby preventing substrate binding and subsequent catalysis.
Anticancer Activity: The compound may exert its anticancer effects by inducing apoptosis in cancer cells through the activation of caspase pathways and inhibition of cell proliferation.
Comparison with Similar Compounds
Similar Compounds
Quinazoline Derivatives: Compounds like erlotinib, gefitinib, and lapatinib are well-known quinazoline derivatives with significant anticancer activity.
Furan Derivatives: Compounds like furanones and furfuryl alcohol are common furan derivatives with various industrial applications.
Uniqueness
1,3-Bis[(furan-2-yl)methyl]quinazoline-2,4(1H,3H)-dione is unique due to the combination of the quinazoline core and furan-2-ylmethyl groups, which confer enhanced biological activity and reactivity compared to other quinazoline or furan derivatives .
Properties
CAS No. |
531504-05-9 |
|---|---|
Molecular Formula |
C18H14N2O4 |
Molecular Weight |
322.3 g/mol |
IUPAC Name |
1,3-bis(furan-2-ylmethyl)quinazoline-2,4-dione |
InChI |
InChI=1S/C18H14N2O4/c21-17-15-7-1-2-8-16(15)19(11-13-5-3-9-23-13)18(22)20(17)12-14-6-4-10-24-14/h1-10H,11-12H2 |
InChI Key |
OLGHEIIXAASSGF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C(=O)N2CC3=CC=CO3)CC4=CC=CO4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


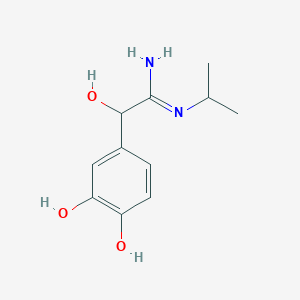
![2-[(1-Hydroxypentadecan-2-YL)sulfanyl]benzoic acid](/img/structure/B14229889.png)
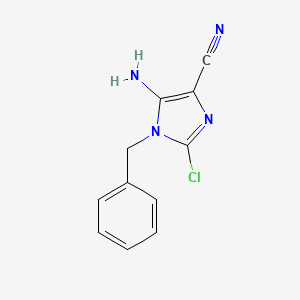
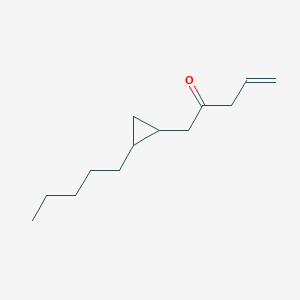
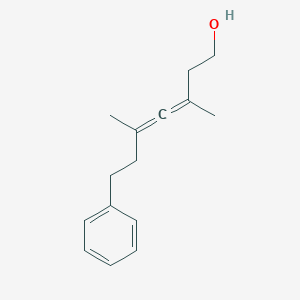
![Dibutyl(chloro)({2-[4-(2-methylpropyl)phenyl]propanoyl}oxy)stannane](/img/structure/B14229918.png)
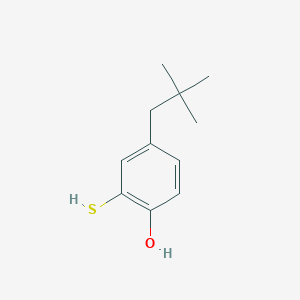
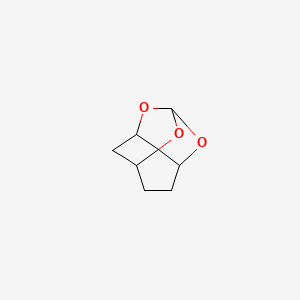
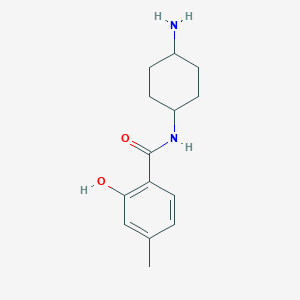
![Benzenesulfonamide, N-[1-(chloromethyl)-2-phenylethyl]-4-methyl-](/img/structure/B14229928.png)
![2-Bromo-5-{[2-(nitromethylidene)imidazolidin-1-yl]methyl}-1,3-thiazole](/img/structure/B14229932.png)

![2-(1,2-Dihydro-3H-pyrazol-3-ylidene)-N-[2-(pyridin-2-yl)ethyl]-2H-indole-4-carboxamide](/img/structure/B14229944.png)
